3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
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Overview
Description
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid is a complex organic compound known for its unique structure and reactivity. This compound features a cyclopropane ring substituted with a dibromoethenyl group, a hydroxymethyl group, and a carboxylic acid group. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate alkene with dibromoethene, followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclopropanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromoethenyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms in the dibromoethenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium iodide (NaI) in acetone
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid
Reduction: Conversion of the dibromoethenyl group to an ethyl group
Substitution: Formation of substituted derivatives with nucleophiles
Scientific Research Applications
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of reactive functional groups, such as the dibromoethenyl and hydroxymethyl groups, allows it to participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dichloroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 3-(2,2-Difluoroethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
- 3-(2,2-Diiodoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid
Uniqueness
3-(2,2-Dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid is unique due to the presence of the dibromoethenyl group, which imparts distinct reactivity compared to its dichloro, difluoro, and diiodo analogs
Properties
CAS No. |
82079-71-8 |
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Molecular Formula |
C8H10Br2O3 |
Molecular Weight |
313.97 g/mol |
IUPAC Name |
3-(2,2-dibromoethenyl)-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10Br2O3/c1-8(3-11)4(2-5(9)10)6(8)7(12)13/h2,4,6,11H,3H2,1H3,(H,12,13) |
InChI Key |
RWQBOOWAEIHIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)CO |
Origin of Product |
United States |
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